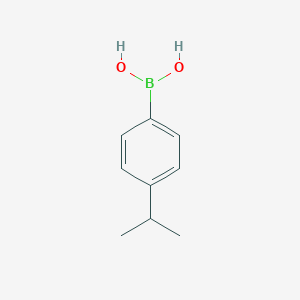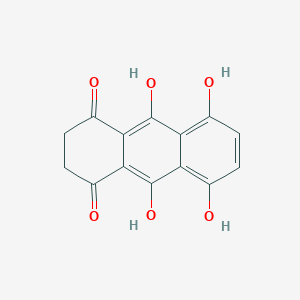
Ácido 4-isopropilfenilborónico
Descripción general
Descripción
4-Isopropylphenylboronic acid, also known as 4-Isopropylbenzeneboronic acid, is an organic boron compound with the molecular formula C9H13BO2. It is a white to light yellow powder or crystalline solid at room temperature. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Aplicaciones Científicas De Investigación
4-Isopropylphenylboronic acid has numerous applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation. This modification can aid in the study of biological processes and the development of bioconjugates.
Medicine: 4-Isopropylphenylboronic acid derivatives are explored for their potential therapeutic properties, including as enzyme inhibitors or in drug delivery systems.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties, such as electronic materials and sensors
Mecanismo De Acción
Mode of Action
Boronic acids, including 4-Isopropylphenylboronic acid, are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids react with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in synthetic pathways leading to various biologically active molecules .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can influence its bioavailability, have been reported . The compound is considered soluble, with a Log S (ESOL) of -2.32 .
Result of Action
As a reagent in Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which can lead to the synthesis of various biologically active molecules .
Action Environment
The action, efficacy, and stability of 4-Isopropylphenylboronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, factors such as temperature and solvent can also impact the compound’s stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Isopropylphenylboronic acid can be synthesized through several methods. One common method involves the reaction of 4-isopropylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve:
Reagents: 4-isopropylphenylmagnesium bromide, trimethyl borate, water.
Solvent: Anhydrous ether.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to complete the reaction.
Industrial Production Methods: In industrial settings, the production of 4-Isopropylphenylboronic acid may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropylphenylboronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 4-Isopropylphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or other oxygen-containing compounds.
Substitution: Substituted phenyl derivatives
Comparación Con Compuestos Similares
4-Isopropylphenylboronic acid can be compared with other similar boronic acids, such as:
Phenylboronic acid: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methylphenylboronic acid: Contains a methyl group instead of an isopropyl group, which may affect its reactivity and steric properties.
4-tert-Butylphenylboronic acid: Contains a bulkier tert-butyl group, which can significantly influence its reactivity and selectivity in reactions.
Uniqueness: The presence of the isopropyl group in 4-Isopropylphenylboronic acid provides a balance between steric hindrance and reactivity, making it a versatile reagent in various organic synthesis applications .
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEUFBDMVKQCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378485 | |
| Record name | 4-Isopropylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16152-51-5 | |
| Record name | 4-Isopropylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)








